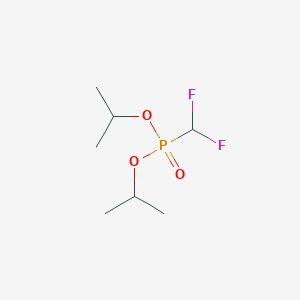

Diisopropyldifluormethylphosphonat

Übersicht

Beschreibung

Diisopropyl difluoromethylphosphonate is a useful research compound. Its molecular formula is C7H15F2O3P and its molecular weight is 216.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diisopropyl difluoromethylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopropyl difluoromethylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von CF2P-haltigen Heterocyclen

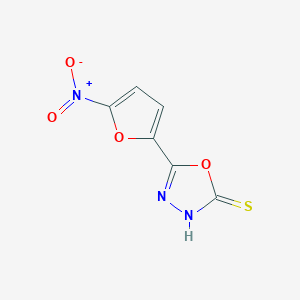

Diisopropyldifluormethylphosphonat wird bei der Synthese von CF2P-haltigen Heterocyclen verwendet. Es ist ein wichtiger Organofluorphosphin-Baustein und ein in vivo stabiles Phosphat-Bioisoster . Es wurde ein effizientes und allgemeines Protokoll für die Konstruktion von CF2P-haltigen Heterocyclen über eine sichtlichtvermittelte nukleophile Cyclisierung von ungesättigten Carbonsäuren entwickelt .

Difluormethylierungsprozesse

this compound spielt eine entscheidende Rolle bei Difluormethylierungsprozessen. Das letzte Jahrzehnt hat einen Aufschwung metallbasierter Methoden erlebt, die CF2H sowohl im stöchiometrischen als auch im katalytischen Modus auf C(sp2)-Stellen übertragen können . Die Difluormethylierung von C(sp2)–H-Bindungen wurde auch durch Minisci-artige Radikalchemie erreicht .

Proteintyrosinphosphatase (PTP)-Inhibitoren

Organische Verbindungen, die Difluormethylphosphonat-Einheiten (-CF2PO(OR)2) enthalten, sind von großem Interesse für die Anwendung als Proteintyrosinphosphatase (PTP)-Inhibitoren . Unter ihnen haben Aryl(difluormethyl)phosphonate (Ar-CF2PO(OR)2) bei der Entwicklung und Gestaltung von bioaktiven Wirkstoffen große Aufmerksamkeit erregt .

Wirkmechanismus

Target of Action

Diisopropyl difluoromethylphosphonate primarily targets cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

Diisopropyl difluoromethylphosphonate acts as an irreversible inhibitor of cholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an accumulation of acetylcholine, leading to continuous stimulation of the nerves .

Biochemical Pathways

It’s known that the compound’s inhibition of cholinesterase disrupts the normal function of the nervous system . This disruption can affect various physiological processes, including muscle contraction and heart rate .

Pharmacokinetics

Similar compounds are known to be absorbed rapidly and distributed throughout the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The inhibition of cholinesterase by diisopropyl difluoromethylphosphonate leads to an accumulation of acetylcholine in the nervous system . This can result in a range of effects, from muscle twitching and weakness to bradycardia (slow heart rate), bronchoconstriction (narrowing of the airways), and increased secretion of bodily fluids .

Action Environment

The action of diisopropyl difluoromethylphosphonate can be influenced by various environmental factors. For instance, the compound is stable but undergoes hydrolysis when subjected to moisture . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of water .

Biochemische Analyse

Biochemical Properties

Diisopropyl difluoromethylphosphonate plays a crucial role in biochemical reactions by inhibiting serine proteases such as trypsin, chymotrypsin, and acetylcholinesterase . It interacts with these enzymes by forming a covalent bond with the serine residue at their active sites, leading to irreversible inhibition. This interaction prevents the enzymes from catalyzing their respective reactions, thereby modulating various physiological processes.

Cellular Effects

Diisopropyl difluoromethylphosphonate affects various types of cells and cellular processes. It has been shown to inhibit neutrophil elastase activity, which is crucial for neutrophil function . This compound also influences cell signaling pathways by inhibiting the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts . This accumulation can affect neurotransmission and muscle contraction. Additionally, diisopropyl difluoromethylphosphonate can induce apoptosis in certain cell types by disrupting normal cellular metabolism and signaling pathways .

Molecular Mechanism

The molecular mechanism of diisopropyl difluoromethylphosphonate involves its interaction with the active sites of serine proteases. The compound forms a covalent bond with the serine residue, leading to the inhibition of enzyme activity . This inhibition prevents the hydrolysis of acetylcholine, resulting in prolonged neurotransmission. Furthermore, diisopropyl difluoromethylphosphonate can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisopropyl difluoromethylphosphonate can change over time. The compound is relatively stable under controlled conditions but can undergo hydrolysis in the presence of moisture . Over time, the degradation of diisopropyl difluoromethylphosphonate can lead to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of diisopropyl difluoromethylphosphonate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, diisopropyl difluoromethylphosphonate can induce toxic effects, including neurotoxicity and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

Diisopropyl difluoromethylphosphonate is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and serine proteases, leading to the inhibition of their activity . This compound can also affect metabolic flux by altering the levels of metabolites involved in neurotransmission and cellular signaling. The inhibition of acetylcholinesterase by diisopropyl difluoromethylphosphonate can lead to an accumulation of acetylcholine, affecting the overall metabolic balance .

Transport and Distribution

Within cells and tissues, diisopropyl difluoromethylphosphonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, affecting its localization and activity. Additionally, diisopropyl difluoromethylphosphonate can be distributed to different tissues, where it exerts its inhibitory effects on target enzymes .

Subcellular Localization

Diisopropyl difluoromethylphosphonate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in protein synthesis and energy metabolism. The subcellular localization of diisopropyl difluoromethylphosphonate can influence its activity and function within the cell .

Eigenschaften

IUPAC Name |

2-[difluoromethyl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZZAGSFNNHJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(F)F)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381705 | |

| Record name | diisopropyl difluoromethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-80-1 | |

| Record name | diisopropyl difluoromethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620619.png)

![5-(tert-butyl)-1-{2-[(2-hydroxyethyl)thio]ethyl}-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620620.png)

![2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE](/img/structure/B1620621.png)

![2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1620628.png)

![methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate](/img/structure/B1620630.png)

![1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one](/img/structure/B1620631.png)